molecular formula C18H13Cl2NO2 B2848374 N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 313237-31-9

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2848374
CAS No.: 313237-31-9
M. Wt: 346.21
InChI Key: XUQBSEKOYQTUEE-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carboxamide group, along with a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, 3-methoxynaphthalene, is prepared through methylation of naphthol.

    Carboxylation: The naphthalene derivative undergoes carboxylation to introduce the carboxylic acid group.

    Amidation: The carboxylic acid is then converted to the corresponding carboxamide by reacting with 2,5-dichloroaniline under suitable conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

    Reduction: Formation of N-(2,5-dichlorophenyl)-3-methoxynaphthylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: As a building block for the synthesis of novel organic materials with specific electronic or optical properties.

    Biological Studies: Investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
  • N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-sulfonamide

Comparison: N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to the specific positioning of the methoxy and carboxamide groups on the naphthalene ring, as well as the dichlorophenyl moiety

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-10-13(19)6-7-15(16)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBSEKOYQTUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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